Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 893005-88-4, molecular formula: C₁₂H₁₇NO₂S, molecular weight: 239.33) is a tetrahydrobenzo[b]thiophene derivative featuring a methylamino substituent at the 2-position and an ethyl ester group at the 3-position.
Properties
IUPAC Name |
ethyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-6-4-5-7-9(8)16-11(10)13-2/h13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQOLRJKCWVKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Mechanism
The reaction proceeds via a multicomponent condensation of cyclohexanone , ethyl cyanoacetate , and elemental sulfur in the presence of a base such as triethylamine. The mechanism involves:
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Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.
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Sulfur incorporation through nucleophilic attack by sulfide ions, leading to cyclization and aromatization.
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Tautomerization to yield the 2-aminothiophene derivative.
Typical Conditions :
Introduction of the Methylamino Group
The transformation of the primary amine (-NH2) in ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to a secondary methylamine (-NHCH3) is achieved through two primary methods: reductive methylation and direct alkylation .
Reductive Methylation
Reductive methylation is the preferred method due to its selectivity and mild conditions. This one-pot reaction involves the sequential formation of an imine intermediate followed by reduction.
Procedure :
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Imine Formation : React the primary amine with formaldehyde (HCHO) in a buffered aqueous or alcoholic solution.
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Reduction : Treat the imine with a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield the secondary amine.
Optimized Parameters :
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Molar Ratio (Amine:HCHO:NaBH3CN): 1:2:1.5
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Solvent: Methanol or ethanol
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pH: 6–7 (acetic acid buffer)
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Temperature: 25–30°C
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Reaction Time: 12–24 hours
Mechanistic Insights :
Direct Alkylation
Direct alkylation employs methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) . However, this method requires careful stoichiometric control to prevent quaternary ammonium salt formation.
Procedure :
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Deprotonation : Treat the primary amine with a base (e.g., K2CO3) in anhydrous DMF or THF.
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Alkylation : Add methyl iodide dropwise at 0–5°C.
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Quenching : Neutralize with aqueous NH4Cl and extract the product.
Challenges :
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Competing N,N-dimethylation requires excess primary amine or stepwise addition of the alkylating agent.
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Side reactions with ester groups are mitigated by using polar aprotic solvents.
Typical Yields : 60–75%
Comparative Analysis of Methylation Methods
| Parameter | Reductive Methylation | Direct Alkylation |
|---|---|---|
| Selectivity | High (avoids over-alkylation) | Moderate |
| Reaction Conditions | Mild (aqueous, room temp) | Harsh (anhydrous, low temp) |
| By-products | Minimal | Quaternary ammonium salts |
| Yield | 80–90% | 60–75% |
| Scalability | Excellent | Moderate |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Key characterization data include:
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1H NMR : δ 1.25 (t, 3H, -OCH2CH3), 1.60–1.85 (m, 4H, cyclohexyl CH2), 2.90 (s, 3H, -NCH3), 4.15 (q, 2H, -OCH2CH3).
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13C NMR : δ 14.1 (-OCH2CH3), 22.5–25.8 (cyclohexyl CH2), 37.2 (-NCH3), 165.4 (C=O).
Industrial-Scale Considerations
For large-scale synthesis, reductive methylation is favored due to its reproducibility and safety profile. Critical factors include:
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Cost Efficiency : Sodium cyanoborohydride is expensive, but recycling via extraction reduces costs.
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Waste Management : Neutralization of cyanide by-products requires strict adherence to environmental regulations.
Emerging Methodologies
Recent advances explore flow chemistry and enzyme-catalyzed methylation to enhance sustainability. For example, immobilized methyltransferases have achieved 65% yield under mild conditions, though substrate specificity remains a limitation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the structure could enhance serotonin receptor affinity, which is crucial for mood regulation .
- Anti-inflammatory Properties : The compound has shown promise in the development of anti-inflammatory agents. A case study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Thienopyrimidine Derivatives : this compound has been utilized in synthesizing thienopyrimidine derivatives, which are important in drug discovery for their biological activity against various diseases .
- Preparation of Azo Dyes : The compound can also be employed in the synthesis of azo dyes, which are widely used in the textile industry. Its reactivity allows for the formation of azo compounds through diazotization reactions .
Materials Science
In materials science, the compound's unique properties have led to its exploration in:
- Conductive Polymers : Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity. This application is particularly relevant for developing organic electronic devices .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
Case Studies
- Antidepressant Activity Study :
- Anti-inflammatory Mechanism :
- Synthesis of Conductive Polymers :
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Amino Group Modifications: The methylamino group in the target compound introduces a compact alkyl chain, enhancing lipophilicity compared to bulkier substituents like benzylideneamino (S8) or glyoxylate-derived groups (6o). This may influence membrane permeability and target binding .
- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with electron-withdrawing substituents (e.g., p-Br in S8) exhibit enhanced anticancer activity due to improved electrophilicity and interaction with cellular targets . The methylamino group (electron-donating) may reduce reactivity but improve metabolic stability.
Key Observations :
- The parent compound (ethyl 2-amino-...) is synthesized efficiently via the Gewald reaction (85% yield) , whereas derivatives like 6o require multicomponent reactions with lower yields (22%) due to steric and electronic challenges .
Table 3: Anticancer Activity of Selected Derivatives
Key Observations :
- Electron-Withdrawing Groups : S8’s p-Br substituent enhances anticancer activity by stabilizing the Schiff base and promoting interactions with DNA or enzymes .
- Amino vs. Methylamino: The parent compound’s free amino group is essential for apoptosis induction in breast cancer models .
Physicochemical Properties
Table 4: Physicochemical Comparison
| Property | Target Compound | Parent (Ethyl 2-amino-...) | S8 (p-Br benzylideneamino) |
|---|---|---|---|
| Molecular Weight | 239.33 | 225.31 | ~400 |
| LogP (Predicted) | 3.3 (estimated) | 2.8 | 4.1 |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH₂) | 1 (NH) |
| Aqueous Solubility | Low (lipophilic) | Moderate | Very low |
Key Observations :
- Bulkier derivatives like S8 exhibit very low solubility, limiting bioavailability without formulation aids .
Biological Activity
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.307 g/mol
- CAS Number : 4506-71-2
- Physical State : Solid
- Melting Point : 114-116 °C
- Boiling Point : 407.5 °C at 760 mmHg
The compound features a tetrahydrobenzo[b]thiophene core, which contributes to its unique biological properties. The presence of the methylamino group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
This compound exhibits its biological activity through several mechanisms:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the JAK2-STAT pathway. This is particularly relevant in the context of breast cancer treatment where it has shown promising results in preclinical studies .
- Enzyme Interaction : The compound interacts with various enzymes involved in cell proliferation and apoptosis pathways. This interaction is crucial for its anticancer properties and may also extend to other therapeutic areas such as anti-inflammatory effects .
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against gram-positive bacteria, indicating potential use as an antimicrobial agent .
Anticancer Activity
A study published in Molecules highlighted the synthesis of new derivatives based on this compound and their evaluation as apoptosis-inducing agents for breast cancer. The findings demonstrated that certain derivatives effectively reduced cell viability and induced apoptosis in vitro .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in experimental settings, suggesting its utility in treating inflammatory diseases .
Case Studies
- Breast Cancer Study : In a controlled study involving murine models of breast cancer, treatment with this compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls. Hematological parameters such as hemoglobin levels and white blood cell counts were also restored towards normal ranges post-treatment .
- Antibacterial Screening : In a series of antibacterial assays against Staphylococcus aureus and Escherichia coli, derivatives of the compound demonstrated notable inhibitory effects, outperforming standard antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₅N₁O₂S | Anticancer, Anti-inflammatory |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅N₁O₂S | Anticancer |
| Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₂H₁₅N₂O₃S | Anticancer |
The comparative analysis shows that while similar compounds exhibit anticancer properties, the presence of the methylamino group in this compound may enhance its efficacy.
Q & A
Basic: What are the standard synthetic protocols for synthesizing Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
Methodological Answer:
The core structure is typically synthesized via the Gewald reaction , a three-component condensation involving a cyclohexanone derivative, an alkyl cyanoacetate, and elemental sulfur. For example, ethyl 2-amino derivatives are first prepared, followed by functionalization:
- Step 1 : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized by refluxing cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol with morpholine as a catalyst .
- Step 2 : Methylamino substitution is achieved by reacting the amino group with methylating agents (e.g., methyl isocyanate or alkyl halides). For instance, treatment with 2-chloroethyl isocyanate in toluene under reflux yields ethyl 2-(methylamino) derivatives .
Key Characterization : H NMR (e.g., δ 6.03 ppm for NH, 2.75–1.66 ppm for cyclohexyl protons) and IR (C=O at ~1700 cm) confirm the structure .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituents and regiochemistry. For example, the methylamino group in ethyl 2-(methylamino) derivatives shows a singlet at δ 2.8–3.1 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm (ester C=O) and 3200–3400 cm (N-H stretching) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ions (e.g., [M+H] at m/z 282.12 for CHNOS) .
- HPLC/LC-MS : Used for purity assessment and tracking reaction progress (e.g., MeCN:HO gradients for purification) .
Advanced: How can researchers optimize reaction yields when synthesizing thiourea-linked derivatives?
Methodological Answer:
Thiourea derivatives (e.g., ethyl 2-(3-allylthioureido) analogs) are synthesized via reactions with isothiocyanates. To optimize yields:
- Solvent Choice : Use dry toluene or acetonitrile to minimize side reactions .
- Catalysis : Add triethylamine (EtN) to deprotonate intermediates and accelerate nucleophilic substitution .
- Temperature Control : Reflux at 112°C for 3–6 hours ensures complete conversion .
Example : Ethyl 2-(3-dodecanoylthioureido) derivatives achieved 85% yield using lauroyl isothiocyanate in dry acetonitrile .
Advanced: What strategies enhance the anticancer activity of derivatives targeting HCT-116 colon cancer cells?
Methodological Answer:
Structural modifications improve bioactivity:
- Heterocycle Fusion : Pyrimidine or thiazole moieties (e.g., compound 6 in ) increase DNA intercalation potential.
- Electron-Withdrawing Groups : Substituents like nitro or cyano enhance cytotoxicity (e.g., compound 15 with IC = 1.2 µM) .
- Linker Optimization : Aliphatic chains (e.g., allyl groups) improve membrane permeability .
Validation : In vitro assays using MTT or SRB protocols, with doxorubicin as a positive control .
Advanced: How to address contradictory spectral data in characterizing novel derivatives?
Methodological Answer:
Discrepancies in NMR or IR often arise from tautomerism or impurities. Solutions include:
- 2D NMR : Use H-C HSQC or COSY to resolve overlapping signals (e.g., distinguishing thiourea tautomers in compound 7d ) .
- Recrystallization : Purify using methanol/water gradients to remove byproducts .
- X-ray Crystallography : Confirm regiochemistry, as done for glycoconjugates bound to Mycobacterium antigens .
Basic: What are common derivatives of this compound used in antibacterial research?
Methodological Answer:
- Acylated Derivatives : Esterification with succinic anhydride yields analogs with enhanced Gram-positive activity (e.g., compound 30 , MIC = 4 µg/mL against S. aureus) .
- Heterocyclic Hybrids : Thieno[2,3-d]pyrimidines (e.g., compound 3 in ) inhibit bacterial dihydrofolate reductase.
Synthesis : Knoevenagel condensation with aldehydes or malononitrile .
Advanced: What computational methods support the design of bioactive derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
